molecular formula C28H40O7 B1419037 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate CAS No. 81456-46-4

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate

Cat. No. B1419037
CAS RN: 81456-46-4
M. Wt: 488.6 g/mol
InChI Key: YHLNSTMFAGIHSR-SLPNHVECSA-N
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Description

“11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate” is a chemical compound . It is related to hydrocortisone, a main glucocorticoid secreted by the adrenal cortex . Its synthetic counterpart is used in the treatment of inflammation, allergy, collagen diseases, asthma, adrenocortical deficiency, shock, and some neoplastic conditions .


Molecular Structure Analysis

The molecular formula of “11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate” is C21H30O5 . The average mass is 362.460 Da and the monoisotopic mass is 362.209320 Da .


Physical And Chemical Properties Analysis

The density of a related compound, “(11β,17α)-11,17,21-Trihydroxypregn-4-ene-3,20-dione”, is 1.3±0.1 g/cm3. Its boiling point is 566.5±50.0 °C at 760 mmHg. The vapour pressure is 0.0±3.5 mmHg at 25°C .

Scientific Research Applications

Regulation and Therapeutic Targeting of 11beta-Hydroxysteroid Dehydrogenase

11Beta-hydroxysteroid dehydrogenase (11beta-HSD) enzymes are crucial regulators of hormone action at a tissue level. Particularly, 11Beta-HSD1 significantly influences glucocorticoid action by converting inactive glucocorticoids to their active forms. It's implicated in the normal functioning of the hypothalamus-pituitary-adrenal (HPA) axis and has been linked to the metabolic syndrome and various aspects of the immune response. The role of 11Beta-HSD1 in these processes underscores its potential as a therapeutic target, with ongoing studies and the development of selective inhibitors aimed at clarifying its role in metabolic syndrome, the immune response, and the HPA axis (Cooper & Stewart, 2009).

Influence of Diet on 11beta-Hydroxysteroid Dehydrogenase-1 and Obesity

The enzyme 11beta-Hydroxysteroid dehydrogenase-1 (11beta-HSD-1) plays a pivotal role in regulating intracellular concentrations of cortisol, a primary glucocorticoid. Its dysregulation in tissues, particularly in the liver and mesenteric adipose, is linked to obesity. This review discusses the influence of dietary composition on the message, expression, and activity of 11beta-HSD-1, suggesting that macronutrient composition can significantly impact intracellular cortisol levels and potentially contribute to obesity (London & Castonguay, 2009).

Safety And Hazards

Corticosteroids like hydrocortisone should be used cautiously in patients with ocular herpes simplex because of possible corneal perforation .

Future Directions

As for future directions, the use of corticosteroids and related compounds continues to be an area of active research, particularly in the treatment of inflammation, allergy, collagen diseases, asthma, adrenocortical deficiency, shock, and some neoplastic conditions .

properties

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O7/c1-5-6-7-24(33)35-28(23(32)16-34-17(2)29)13-11-21-20-9-8-18-14-19(30)10-12-26(18,3)25(20)22(31)15-27(21,28)4/h14,20-22,25,31H,5-13,15-16H2,1-4H3/t20-,21-,22-,25+,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLNSTMFAGIHSR-SLPNHVECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601001996
Record name 21-(Acetyloxy)-11-hydroxy-3,20-dioxopregn-4-en-17-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601001996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate

CAS RN

81456-46-4
Record name Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-17-[(1-oxopentyl)oxy]-, (11β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81456-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081456464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-(Acetyloxy)-11-hydroxy-3,20-dioxopregn-4-en-17-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601001996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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